molecular formula C12H20Cl2N2S B13603370 (2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride

(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride

Cat. No.: B13603370
M. Wt: 295.3 g/mol
InChI Key: SGAUUFHDMQECKF-IDMXKUIJSA-N
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Description

(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidine ring and a thieno[3,2-c]pyridine moiety, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thieno[3,2-c]pyridine core: This can be achieved through cyclization reactions involving thiophene and pyridine derivatives.

    Introduction of the pyrrolidine ring: This step may involve nucleophilic substitution or addition reactions.

    Final coupling and purification: The final product is obtained through coupling reactions followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions could target the nitrogen atoms in the pyridine and pyrrolidine rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique electronic properties.

Biology

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for targeting neurological or inflammatory diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidine
  • **(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)piperidine

Uniqueness

The presence of the dihydrochloride salt form may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C12H20Cl2N2S

Molecular Weight

295.3 g/mol

IUPAC Name

5-[[(2S)-pyrrolidin-2-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;dihydrochloride

InChI

InChI=1S/C12H18N2S.2ClH/c1-2-11(13-5-1)9-14-6-3-12-10(8-14)4-7-15-12;;/h4,7,11,13H,1-3,5-6,8-9H2;2*1H/t11-;;/m0../s1

InChI Key

SGAUUFHDMQECKF-IDMXKUIJSA-N

Isomeric SMILES

C1C[C@H](NC1)CN2CCC3=C(C2)C=CS3.Cl.Cl

Canonical SMILES

C1CC(NC1)CN2CCC3=C(C2)C=CS3.Cl.Cl

Origin of Product

United States

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